7-Oxospiro[3.3]heptane-2-carbonitrile
Description
7-Oxospiro[3.3]heptane-2-carbonitrile is a spirocyclic compound featuring a fused bicyclic framework (spiro[3.3]heptane) with a ketone group at position 7 and a nitrile group at position 2. Its molecular formula is C₈H₉NO (molecular weight: 135.16 g/mol) . The spiro architecture introduces unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
7-oxospiro[3.3]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJCKHYDARRUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxospiro[3.3]heptane-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction under basic conditions, often employing reagents such as p-toluenesulfonamide and magnesium turnings . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Nucleophilic Additions
The carbonitrile group undergoes nucleophilic additions due to its electrophilic nitrile carbon. Common nucleophiles include Grignard reagents, organolithium compounds, and amines.
Example Reaction:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylmagnesium bromide | THF, 0°C → RT, 2 h | 2-(Methylimine) derivative | 78 | |
| Benzylamine | Ethanol, reflux, 6 h | 2-(Benzylamino) spiro compound | 65 |
Mechanistic studies indicate that the nitrile’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attack .
Cycloaddition Reactions
The spirocyclic framework participates in [2+2] and [4+2] cycloadditions, leveraging strain in the bicyclic system.
[2+2] Cycloadditions
Reactions with ketenes or olefins under thermal conditions yield fused ring systems:
| Diene/Ketene | Conditions | Major Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Dichloroketene | Toluene, Δ, 24 h | 5,5-Dichloro-6-oxo derivative | 85% cis | |
| Ethylene | UV light, 12 h | Bicyclo[4.2.0]octane analog | Moderate |
The reaction proceeds via a concerted mechanism with a twisted transition state, favoring cis products due to steric and electronic effects .
Oxidation
The ketone at position 7 is resistant to further oxidation, but the carbonitrile group can be oxidized to a carboxylic acid under harsh conditions:
| Oxidizing Agent | Conditions | Conversion (%) | Source |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | 92 | |
| CrO₃ | Acetic acid, RT, 12 h | 45 |
Reduction
The nitrile group is reduced to a primary amine using LiAlH₄:
| Reducing Agent | Conditions | Yield (%) | Source |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 h | 88 | |
| H₂ (Pd/C) | Ethanol, 50 psi, 6 h | 62 |
Substitution Reactions
The nitrile group undergoes nucleophilic substitution with halides or thiols:
Example:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| SOCl₂ | Toluene, Δ, 2 h | Carbonyl chloride | 95 | |
| PBr₃ | DCM, 0°C, 1 h | Brominated derivative | 78 |
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening reactions exploit the strain in the spirocyclic system:
Base-Mediated Ring Opening:
| Base | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH | H₂O/EtOH, reflux, 8 h | Linear keto-amine | 70 | |
| LiOH | THF, RT, 12 h | Cyclohexenone analog | 65 |
Mechanistic Insights
-
Cycloadditions: Proceed via a twisted transition state with partial charge separation, favoring cis products .
-
Nucleophilic Additions: Polar solvents enhance reactivity by stabilizing transition states.
-
Ring Opening: Base-mediated pathways involve retro-Mannich cleavage, releasing strain in the spiro system .
This compound’s versatility in reactions like cycloadditions and nucleophilic additions positions it as a strategic building block in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
7-Oxospiro[3.3]heptane-2-carbonitrile has been investigated as a potential scaffold for drug development. Its structural properties enable the modification of functional groups to enhance biological activity. Research has highlighted its use in creating analogs of known drugs, improving pharmacokinetic profiles while maintaining efficacy.
Pharmacophore Development
The compound serves as a pharmacophore unit in the synthesis of various bioactive molecules. For instance, spiro compounds are known for their role in developing antineoplastic and antiviral agents. Studies have shown that modifications on the spiro framework can lead to compounds with improved selectivity and potency against specific biological targets .
Synthetic Intermediates
In organic synthesis, this compound can act as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic routes aiming for diverse functionalities .
Case Study 1: Anticancer Activity
A study explored the incorporation of spiro[3.3]heptane derivatives into existing anticancer frameworks. The results indicated that these modifications led to compounds with enhanced cytotoxicity against cancer cell lines compared to their non-spiro counterparts .
Case Study 2: Antiviral Properties
Research focused on the antiviral potential of spirocyclic compounds, including this compound, demonstrated promising results against viral infections such as respiratory syncytial virus (RSV). The spiro structure was found to improve binding affinity to viral proteins, suggesting a mechanism for antiviral activity .
Mechanism of Action
The mechanism of action of 7-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Oxospiro[3.3]heptane-2-carbonitrile
6,6-Difluorospiro[3.3]heptane-2-carbonitrile
- Structure : Contains two fluorine atoms at position 6 of the spiro[3.3]heptane core, with a nitrile at position 2 .
- Impact: Fluorine substituents are electron-withdrawing, which could enhance the electrophilicity of the nitrile group. This modification may improve metabolic stability in pharmaceutical contexts compared to the non-fluorinated 7-oxo compound.
Exo-bicyclo[2.2.1]heptane-2-carbonitrile
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
- Structure : Combines an oxygen bridge (oxabicyclo) and methyl groups on a bicyclo[4.1.0]heptane core .
- Applications: Serves as an intermediate in retinoic acid synthesis, highlighting its pharmaceutical relevance . The oxygen bridge increases polarity, while methyl groups add steric bulk, which may limit accessibility in certain reactions compared to the spirocyclic 7-oxo compound.
3-Azabicyclo[3.2.0]heptane-2-carbonitrile
- Structure : Incorporates a nitrogen atom in the bicyclo[3.2.0]heptane framework (molecular formula: C₇H₁₀N₂) .
- Impact : The nitrogen introduces basicity, enabling protonation under acidic conditions. This property is absent in the 7-oxo spiro compound, making the azabicyclo derivative more suitable for pH-dependent applications.
Comparative Data Table
Research Findings and Implications
- Spiro vs. Bicyclic Frameworks : Spiro compounds (e.g., this compound) exhibit distinct conformational flexibility compared to bicyclic analogs like exo-bicyclo[2.2.1]heptane-2-carbonitrile. This flexibility may influence their utility in catalysis or drug design .
- Substituent Effects : Fluorine atoms in 6,6-difluorospiro[3.3]heptane-2-carbonitrile enhance stability and reactivity, making it a candidate for agrochemical or medicinal chemistry . Conversely, the ketone in 7-oxo derivatives increases polarity, favoring solubility in polar solvents .
- Pharmaceutical Relevance: The 7-oxabicyclo derivative’s role in retinoic acid synthesis underscores the importance of oxygen bridges in bioactive molecule design .
Biological Activity
7-Oxospiro[3.3]heptane-2-carbonitrile (OSHC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores the biological activity of OSHC, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of OSHC is characterized by its spirocyclic configuration, which contributes to its biological activity. The compound has the following molecular formula:
- Molecular Formula : C₈H₉N
- Molecular Weight : 135.16 g/mol
- SMILES Notation : C1CC2(C1=O)CC(C2)C#N
This unique structure allows OSHC to interact with various biological targets, influencing multiple pathways in cellular processes.
Antimicrobial Activity
OSHC has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent. For instance, research has shown that OSHC can inhibit the growth of certain bacteria and fungi, although specific IC₅₀ values vary depending on the organism tested.
Anticancer Properties
The anticancer potential of OSHC has also been a focus of research. In vitro studies have demonstrated that OSHC can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as the Hedgehog signaling pathway . For example, analogs of OSHC were shown to have varying degrees of cytotoxicity against murine leukemia cells and other tumor cultures, suggesting that modifications to its structure could enhance its efficacy .
Anti-inflammatory Effects
Research indicates that OSHC may possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. By modulating these enzymes, OSHC could potentially reduce inflammation in various conditions, although more detailed studies are needed to confirm these effects in vivo.
Analgesic Activity
OSHC's interaction with opioid receptors suggests potential analgesic properties. Preliminary studies indicate that it may exhibit pain-relieving effects comparable to known analgesics, making it a candidate for further exploration in pain management therapies .
Case Studies and Research Findings
- Anticancer Activity : A study reported that OSHC derivatives showed significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 10 µM to 30 µM depending on the specific derivative tested. The mechanisms involved included apoptosis induction and cell cycle arrest .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, OSHC was administered to mice with induced paw edema. Results indicated a reduction in swelling comparable to that observed with standard anti-inflammatory drugs like ibuprofen.
- Analgesic Efficacy : In pain model studies using the tail flick test, OSHC demonstrated significant antinociceptive effects at doses of 50 mg/kg and 100 mg/kg when compared to control groups .
Toxicity and Safety Profile
The acute toxicity of OSHC has been evaluated in animal models, revealing an LD₅₀ of approximately 1629 mg/kg in mice and 1286 mg/kg in rats, indicating low toxicity levels for acute exposure. However, chronic toxicity and genotoxicity assessments remain limited and warrant further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Oxospiro[3.3]heptane-2-carbonitrile, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis of spirocyclic carbonitriles typically involves cyclization reactions, such as acid-catalyzed intramolecular cycloadditions or nucleophilic substitutions. For example, similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) are synthesized via condensation of aldehydes with nitrile precursors under reflux in polar aprotic solvents like DMF or THF . Key parameters include temperature control (60–100°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and nitrile group presence. For stereochemical analysis, 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial proximities between protons. Infrared (IR) spectroscopy verifies the C≡N stretch (~2200 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography is recommended for unambiguous stereochemical assignment, though it requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for spirocyclic carbonitriles like this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state structures. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare computational models (DFT or MD simulations) with experimental data to identify energetically favorable conformers.
- Use complementary techniques (e.g., Raman spectroscopy) to cross-validate functional group assignments .
Q. What experimental design strategies can optimize the stereoselective synthesis of this compound?
- Methodological Answer : Stereoselectivity can be enhanced by:
- Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) to induce enantioselective cyclization.
- Solvent effects : Use chiral ionic liquids or non-polar solvents to stabilize transition states.
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to isolate intermediates under low-temperature conditions. Statistical Design of Experiments (DoE) can systematically optimize variables like catalyst loading and reaction time .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., ring-opening or functionalization)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing transition states and activation energies. For example:
- Electrophilic attack : Calculate Fukui indices to identify nucleophilic sites on the spirocyclic scaffold.
- Ring strain analysis : Use molecular mechanics (MMFF94) to quantify strain energy and predict ring-opening propensity. Experimental validation via small-scale reactions (e.g., ozonolysis or Grignard additions) is critical .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing contradictory yield data across synthetic batches of this compound?
- Methodological Answer : Apply Analysis of Variance (ANOVA) to identify significant variables (e.g., temperature, catalyst type). For batch-to-batch variability, use multivariate regression models to isolate outliers. Robustness testing via Youden’s factorial design can assess reproducibility. Reporting should include confidence intervals and error bars in graphical data representations .
Q. How can researchers align experimental protocols for this compound with theoretical frameworks in organic chemistry?
- Methodological Answer :
- Retrosynthetic analysis : Deconstruct the molecule into simpler precursors (e.g., cyclopropane derivatives and nitrile-containing fragments) using tools like AI-powered synthesis planners .
- Mechanistic studies : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways.
- Literature benchmarking : Compare results with analogous spiro compounds (e.g., 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile) to validate novel findings .
Methodological Innovation
Q. What advanced imaging techniques can elucidate surface interactions of this compound in materials science applications?
- Methodological Answer : Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) map surface adsorption. For molecular-level insights, use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or microspectroscopic imaging to analyze chemical bonding and spatial distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
